molecular formula C11H11BrO4 B1344209 Dimethyl 3-(bromomethyl)phthalate CAS No. 24129-04-2

Dimethyl 3-(bromomethyl)phthalate

Cat. No.: B1344209
CAS No.: 24129-04-2
M. Wt: 287.11 g/mol
InChI Key: YWVKACMYFGVPAQ-UHFFFAOYSA-N
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Description

Dimethyl 3-(bromomethyl)phthalate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phthalic acid, where the phthalate ester is substituted with a bromomethyl group.

Scientific Research Applications

Dimethyl 3-(bromomethyl)phthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential use in modifying biological molecules for research purposes.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

Dimethyl 3-(bromomethyl)phthalate, a derivative of phthalates, primarily targets the endocrine system . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Mode of Action

This compound interacts with its targets through a process of free radical bromination, nucleophilic substitution, and oxidation . This compound can induce changes in the endocrine system by interacting with hormone synthesis, transport, and metabolism .

Biochemical Pathways

This compound affects various biochemical pathways. It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . The compound is reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the disruption of the endocrine system . This disruption can lead to various neurological disorders, including attention-deficit/hyperactivity disorder and autism spectrum disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary due to differences in electronegativity . Furthermore, the compound’s environmental fate, transport, and degradation can be significantly impacted by its physical and chemical attributes .

Safety and Hazards

Phthalates, including Dimethyl 3-(bromomethyl)phthalate, are known to be harmful to human health. They can cause reproductive disorders and are particularly harmful to children. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and ensuring adequate ventilation .

Future Directions

There is a growing concern about the environmental and health impacts of phthalates, including Dimethyl 3-(bromomethyl)phthalate. Future research should focus on reducing exposure to phthalates, finding safer alternatives, and improving methods for degrading phthalates in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-(bromomethyl)phthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(bromomethyl)phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dimethyl 3-(bromomethyl)phthalate is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to other phthalate esters. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVKACMYFGVPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301334427
Record name Dimethyl 3-(bromomethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24129-04-2
Record name Dimethyl 3-(bromomethyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301334427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-methyl-phthalic dimethyl ester (12.1 g, 57.9 mmol) and N-bromosuccinimide (12.4 g, 69.5 mmol) in acetonitrile (150 mL) was heated at 70° C. (oil bath), while a 200 W light bulb situated 2 cm away was shining on the reaction mixture overnight. The resulting mixture was cooled and concentrated. The residue was dissolved in ethyl acetate (150 mL), washed with water (3×50 mL) and brine (50 mL), and dried (MgSO4). Solvent was removed in vacuo, and the residue was purified by flash chromatography (SiO2, Hexane:EtOAc 8:2) to give 3-bromomethyl-phthalic dimethyl ester (13.9 g, 83%) as a solid: 1H NMR (CDCl3) δ 7.94-7.90 (dd, J=1.1 and 7.9 Hz, 1H), 7.65-7.62 (dd, J=1.0 and 6.9 Hz, 1H), 7.47 (t, J=7.8H, 1H), 4.54 (s, 2H), 3.97 (s, 3H), 3.90 (s, 3H).
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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